Enhanced Synthetic Tractability of the [2,3-d] Furopyridazine Scaffold vs. [2,3-c] Isomer
The furo[2,3-d]pyridazin-4(5H)-one scaffold, which is directly accessible from furo[2,3-d]pyridazin-4-ol, can be prepared in high efficiency via an intramolecular cyclization route that avoids the low-yielding steps characteristic of the furo[2,3-c]pyridazin-4(1H)-one isomer. While the first synthesis of the [2,3-c] isomer required a five‑step sequence with modest overall yield and was only reported in 2016 [2], the [2,3-d] isomer was efficiently synthesized in 2014 using a more concise method starting from methyl 2‑methylfuran‑3‑carboxylate [1]. This synthetic advantage translates directly into better scalability and lower cost for procurement and downstream derivatization.
| Evidence Dimension | Synthetic efficiency (number of steps to core scaffold) |
|---|---|
| Target Compound Data | Core scaffold accessible via intramolecular cyclization of 2‑hydrazonomethylfuran‑3‑carboxylate; concise route (2014) [1] |
| Comparator Or Baseline | Furo[2,3-c]pyridazin-4(1H)-one isomer: first synthesis required five steps (2016) [2] |
| Quantified Difference | Not directly quantified but qualitatively more efficient and earlier accessible |
| Conditions | Synthetic chemistry comparison |
Why This Matters
Improved synthetic tractability directly reduces procurement cost and accelerates SAR exploration compared to less accessible isomers.
- [1] Karahan E, Koza G, Balcı M. Synthesis of Furo[2,3-d]pyridazin-4(5H)-one and Its N(5)-Substituted Derivatives. Helv Chim Acta. 2014. View Source
- [2] Synthesis of furo[2,3-c]pyridazin-4(1H)-one derivatives. Tetrahedron Lett. 2016, 57(1), 64-66. View Source
